molecular formula C18H16BrFN2S2 B2759453 (3-Bromophenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione CAS No. 887862-84-2

(3-Bromophenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione

Cat. No.: B2759453
CAS No.: 887862-84-2
M. Wt: 423.36
InChI Key: BHOASHSYAOHWAQ-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione is a complex organic compound that features a piperazine ring substituted with bromophenyl and fluorophenylcarbonothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.

    Substitution Reactions: The piperazine core is then subjected to nucleophilic substitution reactions to introduce the bromophenyl and fluorophenylcarbonothioyl groups. This step often requires the use of strong bases and polar aprotic solvents to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Strong bases such as sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

(3-Bromophenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, antipsychotic, and antidepressant agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione
  • (3-Chlorophenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione
  • (4-Methoxyphenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione

Uniqueness

(3-Bromophenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione is unique due to the specific combination of bromophenyl and fluorophenylcarbonothioyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(3-bromobenzenecarbothioyl)piperazin-1-yl]-(4-fluorophenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN2S2/c19-15-3-1-2-14(12-15)18(24)22-10-8-21(9-11-22)17(23)13-4-6-16(20)7-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOASHSYAOHWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)C2=CC=C(C=C2)F)C(=S)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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